Lipophilicity Differentiation: Isopropyl vs. Methyl N1-Substitution
Computationally predicted logP for the target isopropyl-substituted compound is 1.29, compared with an estimated logP of approximately 0.4–0.6 for the corresponding N1-methyl analog 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine (based on additive fragment contributions; experimental logP data are not publicly available for either compound) . This approximately 0.7–0.9 log unit increase translates to a roughly 5- to 8-fold higher predicted octanol/water partition coefficient, consistent with the established Hansch π contribution of ~0.8–1.0 for an isopropyl vs. methyl substituent [1].
| Evidence Dimension | Calculated AlogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | AlogP = 1.29 (calculated); C9H14N6; MW 206.25 |
| Comparator Or Baseline | 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine: AlogP estimated ~0.4–0.6 (no published experimental datum); C7H10N6; MW 178.2 |
| Quantified Difference | ΔAlogP ≈ +0.7 to +0.9 log units (5–8× higher partition coefficient) |
| Conditions | In silico prediction using atom-based logP calculation method; experimental validation pending |
Why This Matters
A 5–8× higher lipophilicity directly affects passive membrane permeability, plasma protein binding, and CNS penetration potential in cell-based assays, making the isopropyl analog the preferred choice when increased cellular permeability is required without escalating molecular weight beyond 250 Da.
- [1] Hansch, C., Leo, A. & Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC (1995). π(isopropyl) ≈ 1.3; π(methyl) ≈ 0.5; Δπ ≈ 0.8. View Source
